molecular formula C25H26N2O2S B4074295 1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine

1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4074295
M. Wt: 418.6 g/mol
InChI Key: CBDDERATJLJSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine, also known as BZTP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery. In

Scientific Research Applications

1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential applications in medicinal chemistry, particularly as a ligand for various receptors in the central nervous system. It has been shown to exhibit high affinity and selectivity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been investigated as a potential antipsychotic agent, as it exhibits dopamine D2 receptor antagonism.

Mechanism of Action

The mechanism of action of 1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine is complex and not fully understood. It is believed to act as a partial agonist or antagonist at various receptors in the central nervous system, including the serotonin 5-HT1A and 5-HT2A receptors and the dopamine D2 receptor. This compound may also modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. In animal studies, this compound has been shown to exhibit anxiolytic and antipsychotic effects, as well as improvements in cognitive function.

Advantages and Limitations for Lab Experiments

1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high affinity and selectivity for specific receptors, its ability to cross the blood-brain barrier, and its potential to modulate multiple neurotransmitter systems. However, the limitations of this compound include its complex mechanism of action, the lack of understanding of its long-term effects, and the potential for off-target effects.

Future Directions

There are several future directions for the research on 1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine. These include further studies on its potential applications as a ligand for various receptors in the central nervous system, its potential as an antipsychotic agent, and its potential as a cognitive enhancer. Additionally, studies on the long-term effects of this compound and its potential for off-target effects are needed to fully understand its therapeutic potential.

properties

IUPAC Name

(2-benzylsulfanylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-29-23-13-7-6-12-22(23)26-15-17-27(18-16-26)25(28)21-11-5-8-14-24(21)30-19-20-9-3-2-4-10-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDDERATJLJSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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